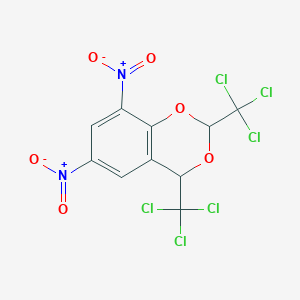
2,3,5-Trimethyl-3-(propan-2-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-3-(propan-2-yl)hexane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse applications and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-3-(propan-2-yl)hexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3,5-trimethylhexane, with isopropyl halide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reaction. These catalysts not only increase the reaction rate but also improve the selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-3-(propan-2-yl)hexane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
2,3,5-Trimethyl-3-(propan-2-yl)hexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of branched alkanes.
Biology: It can be used in studies involving lipid metabolism and the role of branched hydrocarbons in biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-3-(propan-2-yl)hexane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
2,3,5-Trimethyl-3-(propan-2-yl)hexane can be compared with other similar compounds such as:
2,3,5-Trimethylhexane: Similar structure but lacks the isopropyl group.
2,2,5-Trimethylhexane: Different branching pattern.
2,3,3-Trimethylhexane: Another isomer with a different arrangement of methyl groups.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
62199-84-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,5-trimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)8-12(7,10(3)4)11(5)6/h9-11H,8H2,1-7H3 |
InChI Key |
GUMUKRVQSSIBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14559085.png)

![{[(Cyclopent-1-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14559097.png)
![[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14559117.png)








